molecular formula C15H21NO4 B1365510 (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid CAS No. 189619-55-4

(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid

Cat. No. B1365510
M. Wt: 279.33 g/mol
InChI Key: ZYCITKXROAFBAR-LBPRGKRZSA-N
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Description

(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid, commonly referred to as (S)-BOC-PPA, is an organic compound with a variety of potential applications in the medical and scientific fields. It is a chiral molecule, meaning it has two non-superimposable mirror images, or enantiomers, that are not identical. (S)-BOC-PPA is a derivative of propionic acid, an organic compound that is found naturally in many foods. It is used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals, and can also be used as a catalyst for chemical reactions.

Scientific Research Applications

Synthesis of Pseudopeptidic Compounds

(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid has been used in the synthesis of pseudopeptidic compounds. For instance, it was involved in creating enantiomerically pure N-cyclohexyl 4-alkyl-2-aryl-5-oxo-(S)-6-(tert-butoxycarbonylamino)-4,5,6,7-tetrahydro-1H-1,4-diazepine-3-carboxamides, which have potential applications in new drug design (Lecinska et al., 2010).

Creation of Hydroxyethylene Dipeptide Isosteres

This compound has also been used in the creation of hydroxyethylene dipeptide isosteres. An example is the stereocontrolled synthesis of 2 R-benzyl-5 S-tert-butoxycarbonylamino-4 R-(tert-butyldimethylsilanyloxy)-6-phenyl-hexanoic acid, corresponding to Phe–Phe, which was synthesized from (l)-phenylalanine (Nadin et al., 2001).

Production of Orthogonally Protected β-Amino Acids

The compound has been involved in the production of orthogonally protected β-amino acids, such as in the synthesis of 3-tert-butoxycarbonylamino-1,2,3,4-tetrahydro-2-naphthoic acid benzyl ester (Boc-βAtc-OBn), which are useful constrained phenylalanine analogs (Kawahata & Goodman, 1999).

Synthesis and Anti-Microbial Activity Studies

Another application is in the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives from this compound. These synthesized compounds demonstrated strong activities against tested microorganisms (Pund et al., 2020).

Synthesis of Dipeptidomimetics

It was used in the synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester, a dipeptide mimetic for caspase-1 inhibitors (Lauffer & Mullican, 2002).

properties

IUPAC Name

(2S)-2-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12(13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCITKXROAFBAR-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426703
Record name (2S)-2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid

CAS RN

189619-55-4
Record name (2S)-2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 189619-55-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of ethyl 2-benzyl-3-[(tert-butoxycarbonyl)amino]propanoate (310 mg) in tetrahydrofuran (15 mL) were added 1N sodium hydroxide aqueous solution (6.0 mL) and the mixture was stirred at 60° C. for 5 hours. The mixture was cooled and adjusted to pH=2 by addition of 1N HCl. The mixture was extracted with ethyl acetate and the separated organic layer was washed with brine, dried over magnesium sulfate, and evaporated in vacuo. The residue was purified by column chromatography on silica gel to afford 2-benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid (228 mg) as an crude oil.
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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